molecular formula C20H14N2O5 B083241 C.I. Disperse Blue 35 CAS No. 12222-78-5

C.I. Disperse Blue 35

Cat. No.: B083241
CAS No.: 12222-78-5
M. Wt: 362.3 g/mol
InChI Key: OXLITIGRBOEDEZ-UHFFFAOYSA-N
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Description

C.I. Disperse Blue 35 is an anthraquinone-based dye with the chemical formula C20H14N2O5. It is known for its vibrant blue color and is commonly used in the textile industry for dyeing synthetic fibers such as polyester. The compound is characterized by its phenolic and amino groups, which contribute to its dyeing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Disperse Blue 35 typically involves the reaction of 1,5-diamino-4,8-dihydroxyanthraquinone with 4-hydroxybenzene . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including nitration, reduction, and coupling reactions.

Industrial Production Methods

In industrial settings, the production of C.I. Disperse Blue 35 involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

C.I. Disperse Blue 35 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which can have different dyeing properties and applications .

Mechanism of Action

The dyeing mechanism of C.I. Disperse Blue 35 involves the interaction of its anthraquinone structure with the polymer chains of synthetic fibers. The phenolic and amino groups facilitate the formation of hydrogen bonds and van der Waals interactions, leading to strong adsorption of the dye onto the fiber surface. The dye molecules penetrate the fiber matrix, resulting in uniform coloration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C.I. Disperse Blue 35 is unique due to its specific anthraquinone structure, which provides excellent dyeing properties, including high color strength, good levelness, and fastness properties. Its phenolic and amino groups contribute to its versatility in various chemical reactions and applications .

Properties

IUPAC Name

1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O5/c21-11-5-6-12(24)15-14(11)19(26)16-13(25)7-10(18(22)17(16)20(15)27)8-1-3-9(23)4-2-8/h1-7,23-25H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLITIGRBOEDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073394
Record name 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione
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Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13716-91-1, 12222-75-2, 12222-78-5, 31529-83-6
Record name 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione
Source CAS Common Chemistry
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Record name Disperse Blue 35
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Disperse Blue 73
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Record name 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinone
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Record name 9,10-Anthracenedione, 1,5-diamino-4,8-dihydroxy(4-hydroxyphenyl)-
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Record name 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione
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Record name 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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